6-(Chloromethyl)piperidin-2-one
Overview
Description
6-(Chloromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 . It is also known as N-(2-chloroethyl)piperidinone. It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H10ClNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9) .Chemical Reactions Analysis
Piperidones, including this compound, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 147.6 . Its IUPAC name is 6-(chloromethyl)-2-piperidinone .Scientific Research Applications
Antimicrobial and Antiviral Activities
6-(Chloromethyl)piperidin-2-one derivatives have demonstrated significant antimicrobial and antiviral activities. For instance, a study reported the synthesis of these derivatives and their testing against various bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and others. Some of these compounds were found to be highly active, especially against Candida albicans and Candida parapsilosis (Aytemir & Ozçelik, 2010).
Synthesis of Piperidine Derivatives
The conversion of 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles demonstrates another application. This process involves alkylation followed by microwave-assisted cyclization and ring opening. The resulting piperidines were used to synthesize several other compounds, indicating the versatility of this chemical in synthesis applications (Vervisch et al., 2010).
Anti-Cancer Properties
Research has shown that certain derivatives of this compound, like 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, possess potential anti-cancer properties. They have been found to inhibit the growth of various cancer cell lines and increase the expression of apoptosis-promoting genes (Ramalingam et al., 2022).
Corrosion Inhibition
Some piperidine derivatives, including those related to this compound, have been used as corrosion inhibitors. Their efficacy in protecting copper from corrosion in sulphuric acid has been studied, demonstrating their potential in industrial applications (Sankarapapavinasam et al., 1991).
Synthesis of Intermediate Compounds
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine, highlights the role of this compound in producing intermediate compounds for pharmaceutical applications (Li, 2012).
Future Directions
Piperidines, including 6-(Chloromethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
6-(chloromethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVYZJJCCRNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-70-1 | |
Record name | 6-(chloromethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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